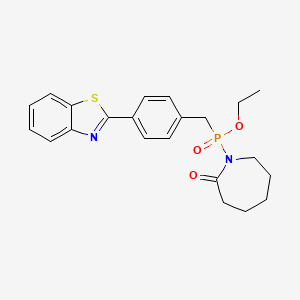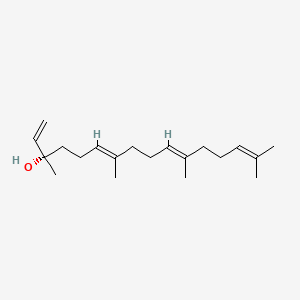
(+)-Geranyllinalool
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-Geranyllinalool is a naturally occurring diterpene alcohol found in various plants. It is known for its pleasant floral aroma and is commonly used in the fragrance industry. This compound plays a significant role in plant defense mechanisms and has been studied for its potential therapeutic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(+)-Geranyllinalool can be synthesized through several methods. One common approach involves the use of geraniol and linalool as starting materials. The synthesis typically involves a series of reactions, including oxidation, reduction, and isomerization, under controlled conditions. Catalysts such as palladium or platinum are often used to facilitate these reactions.
Industrial Production Methods
In industrial settings, this compound is produced through the extraction of essential oils from plants like lavender, rosewood, and coriander. The extraction process involves steam distillation or solvent extraction, followed by purification steps to isolate the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
(+)-Geranyllinalool undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its corresponding aldehyde or ketone.
Reduction: Reduction reactions can produce different alcohol derivatives.
Substitution: Halogenation and other substitution reactions can modify the structure of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions include various aldehydes, ketones, and alcohol derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(+)-Geranyllinalool has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: Studies have shown its role in plant defense mechanisms and its potential as an insect repellent.
Medicine: Research indicates that this compound has anti-inflammatory, antimicrobial, and anticancer properties.
Industry: It is widely used in the fragrance and flavor industries due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of (+)-Geranyllinalool involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes and receptors involved in inflammatory and immune responses. The compound’s ability to disrupt microbial cell membranes contributes to its antimicrobial properties. Additionally, its interaction with cellular signaling pathways plays a role in its anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Geraniol: Another monoterpenoid alcohol with a similar structure and aroma.
Linalool: A terpene alcohol with a floral scent, commonly found in essential oils.
Nerol: An isomer of geraniol with similar properties.
Uniqueness of (+)-Geranyllinalool
This compound is unique due to its specific combination of structural features and biological activities. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial use.
Eigenschaften
CAS-Nummer |
157008-64-5 |
|---|---|
Molekularformel |
C20H34O |
Molekulargewicht |
290.5 g/mol |
IUPAC-Name |
(3S,6E,10E)-3,7,11,15-tetramethylhexadeca-1,6,10,14-tetraen-3-ol |
InChI |
InChI=1S/C20H34O/c1-7-20(6,21)16-10-15-19(5)14-9-13-18(4)12-8-11-17(2)3/h7,11,13,15,21H,1,8-10,12,14,16H2,2-6H3/b18-13+,19-15+/t20-/m1/s1 |
InChI-Schlüssel |
IQDXAJNQKSIPGB-WAYIDIRISA-N |
Isomerische SMILES |
CC(=CCC/C(=C/CC/C(=C/CC[C@@](C)(C=C)O)/C)/C)C |
Kanonische SMILES |
CC(=CCCC(=CCCC(=CCCC(C)(C=C)O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


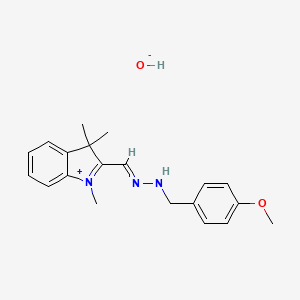
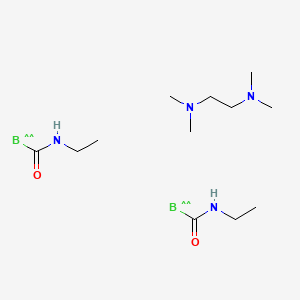
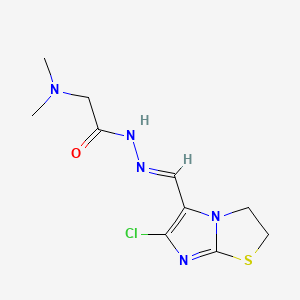
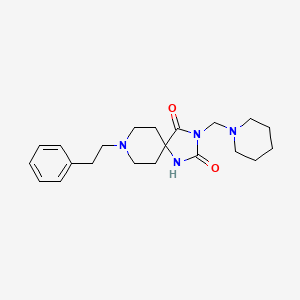
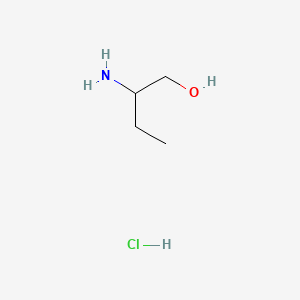
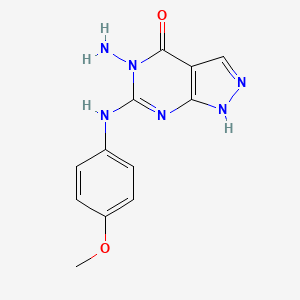
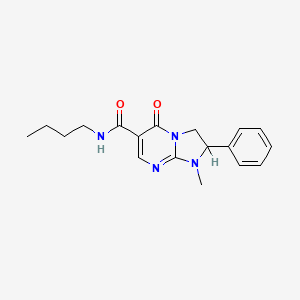
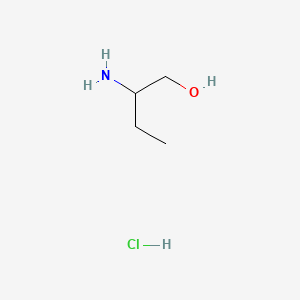
![(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;[5-chloro-2-[2-[(2R,5S)-4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazin-1-yl]-2-oxoethoxy]phenyl]methanesulfonic acid](/img/structure/B12753528.png)
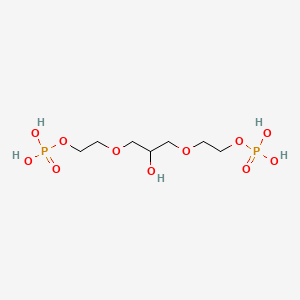
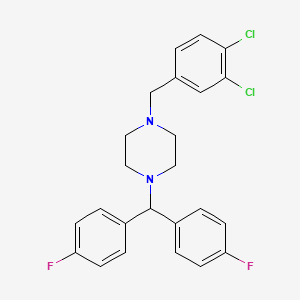
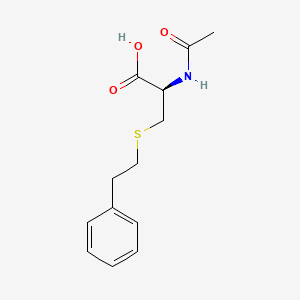
![2-hydroxypropane-1,2,3-tricarboxylic acid;(2R)-1-[2-[4-[4-(3-methoxypropylsulfonyl)phenyl]phenyl]ethyl]-2-methylpyrrolidine](/img/structure/B12753556.png)
